molecular formula C12H17FOS B7939448 6-(3-Fluorophenoxy)hexane-1-thiol

6-(3-Fluorophenoxy)hexane-1-thiol

Cat. No.: B7939448
M. Wt: 228.33 g/mol
InChI Key: XYBBXNMLJVTBMJ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenoxy)hexane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a hexane chain, which is further substituted with a 3-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenoxy)hexane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with 6-bromohexane in the presence of a base to form 6-(3-fluorophenoxy)hexane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods

Industrial production of thiols often involves catalytic processes. For instance, the catalytic preparation of thiols using hydrogen sulfide (H₂S) is a well-established method. This process can be adapted for the production of this compound by using appropriate starting materials and catalysts .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenoxy)hexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Scientific Research Applications

6-(3-Fluorophenoxy)hexane-1-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenoxy)hexane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biochemical processes, including enzyme function and signal transduction. The compound’s fluorophenoxy group may also interact with specific molecular targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    6-(3-Chlorophenoxy)hexane-1-thiol: Similar structure but with a chlorine atom instead of fluorine.

    6-(3-Bromophenoxy)hexane-1-thiol: Contains a bromine atom in place of fluorine.

    6-(3-Methylphenoxy)hexane-1-thiol: Features a methyl group instead of a halogen.

Uniqueness

6-(3-Fluorophenoxy)hexane-1-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s stability, reactivity, and interactions with biological targets .

Properties

IUPAC Name

6-(3-fluorophenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-15/h5-7,10,15H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBBXNMLJVTBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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